molecular formula C27H36N2O5S B1669980 Debutyldronedarone CAS No. 141626-35-9

Debutyldronedarone

Cat. No. B1669980
M. Wt: 500.7 g/mol
InChI Key: IJVZZGIAELTWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Debutyldronedarone, also known as SR35021 hydrochloride, is the main metabolite of Dronedarone . It is a selective thyroid hormone receptor α1 (TRα1) inhibitor . Debutyldronedarone inhibits T3 binding to TRα1 and TRβ1 by 77% and 25%, respectively . It can be used for the research of arrhythmic .


Synthesis Analysis

Two new potential impurities of antiarrhythmic drug substance Dronedarone Hydrochloride together with debutyldronedarone were detected by LC-MS analysis during process development . A successful synthetic strategy for the synthesis of these potential impurities was developed, facilitating the access to new impurity reference standards .


Molecular Structure Analysis

The molecular formula of Debutyldronedarone is C27H36N2O5S . The molecular weight is 500.7 g/mol . The InChI is 1S/C27H36N2O5S/c1-4-6-9-25-26 (23-19-21 (29-35 (3,31)32)12-15-24 (23)34-25)27 (30)20-10-13-22 (14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Debutyldronedarone include a molecular weight of 500.7 g/mol , a molecular formula of C27H36N2O5S , and an InChI of 1S/C27H36N2O5S/c1-4-6-9-25-26 (23-19-21 (29-35 (3,31)32)12-15-24 (23)34-25)27 (30)20-10-13-22 (14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 .

Scientific Research Applications

  • Pharmaceutical Analysis

    • Summary of Application : Debutyldronedarone has been used in the process development of the antiarrhythmic drug Dronedarone Hydrochloride . It was detected along with two new potential impurities of Dronedarone Hydrochloride by LC-MS analysis .
    • Methods of Application : A synthetic strategy was developed for the synthesis of these potential impurities, which facilitated the access to new impurity reference standards .
    • Results : The availability of these impurity standards allowed cost reduction through the increase of process control .
  • Pharmacology

    • Summary of Application : Debutyldronedarone, the main metabolite of Dronedarone, has been studied for its effects on cardiac thyroid hormone receptors .
    • Methods of Application : In vitro studies have shown that Debutyldronedarone exerts competitive inhibition of T3 binding to TRα1 .
    • Results : The mechanisms of inhibition of T3-dependent gene expression by desethylamiodarone include inhibition of T3 binding to TR, inhibition of coactivator binding to TR, and inhibition of TR binding to the thyroid hormone response element (TRE) .
  • Pharmacokinetics

    • Summary of Application : Debutyldronedarone has been used in pharmacokinetic studies .
    • Methods of Application : A method for the simultaneous determination of Dronedarone and its active metabolite Debutyldronedarone in human plasma by liquid chromatography-tandem mass spectrometry has been developed .
    • Results : This method has been applied to a pharmacokinetic study .
  • Synthesis and Characterization

    • Summary of Application : Debutyldronedarone has been used in the synthesis and characterization of new related substances of the antiarrhythmic drug Dronedarone Hydrochloride .
    • Methods of Application : Two new potential impurities of Dronedarone Hydrochloride together with Debutyldronedarone were detected by LC-MS analysis during process development . A successful synthetic strategy for the synthesis of these potential impurities was developed .
    • Results : The availability of these impurity standards allowed cost reduction through the increase of process control .
  • Thyroid Hormone Receptor Inhibition

    • Summary of Application : Debutyldronedarone, the main metabolite of Dronedarone, is a selective thyroid hormone receptor α1 (TRα1) inhibitor .
    • Methods of Application : Debutyldronedarone inhibits T3 binding to TRα1 and TRβ1 by 77% and 25%, respectively .
    • Results : Debutyldronedarone can be used for the research of arrhythmic .
  • Drug Interactions
    • Summary of Application : Debutyldronedarone, as a major metabolite of Dronedarone, is often studied for its potential interactions with other drugs .
    • Methods of Application : Regular monitoring of electrocardiograms, electrolytes, and liver and kidney functions is recommended during treatment . Attention should also be paid to interactions with other drugs .
    • Results : The results of these studies can help guide the safe and effective use of Dronedarone in clinical settings .

Future Directions

While specific future directions for Debutyldronedarone are not mentioned in the search results, thyroid hormone signaling, which Debutyldronedarone is involved in, has been implicated in the development and progression, as well as in the prevention of various cancers of the alimentary tract . Future investigations geared towards a better understanding of thyroid hormone signaling in digestive system cancers may provide preventive or therapeutic strategies to diminish risk, improve outcome and avert recurrence in afflicted individuals .

properties

IUPAC Name

N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVZZGIAELTWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Debutyldronedarone

CAS RN

141626-35-9
Record name Debutyldronedarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEBUTYLDRONEDARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Debutyldronedarone
Reactant of Route 2
Reactant of Route 2
Debutyldronedarone
Reactant of Route 3
Reactant of Route 3
Debutyldronedarone
Reactant of Route 4
Reactant of Route 4
Debutyldronedarone
Reactant of Route 5
Reactant of Route 5
Debutyldronedarone
Reactant of Route 6
Reactant of Route 6
Debutyldronedarone

Citations

For This Compound
73
Citations
C Xie, S Yang, D Zhong, X Dai, X Chen - Journal of Chromatography B, 2011 - Elsevier
… Debutyldronedarone is a major circulating active metabolite … determine dronedarone and debutyldronedarone in human … both dronedarone and debutyldronedarone, with acceptable …
Number of citations: 35 www.sciencedirect.com
RW Bolderman, JJR Hermans, JG Maessen - Journal of Chromatography B, 2009 - Elsevier
… true for its principal metabolite debutyldronedarone, which … of dronedarone and debutyldronedarone has been described … of dronedarone and debutyldronedarone in plasma as …
Number of citations: 41 www.sciencedirect.com
HC Van Beeren, WMC Jong, E Kaptein… - …, 2003 - academic.oup.com
… Here we investigate whether Dron and/or its metabolite debutyldronedarone inhibit T 3 binding to TRα 1 and TRβ 1 in vitro and whether dronedarone behaves similarly to amiodarone …
Number of citations: 94 academic.oup.com
WM Wiersinga - Thyroid and Heart Failure: From Pathophysiology to …, 2009 - Springer
… Dronedarone, via its main metabolite debutyldronedarone, exerts competitive inhibition of … Tissue concentrations of desethylamiodarone and debutyldronedarone obtained in vivo are of …
Number of citations: 5 link.springer.com
M Santos, LC García, C Checura, LG Donadío… - … of Pharmaceutical and …, 2015 - Elsevier
Two new potential impurities of antiarrhythmic drug substance Dronedarone Hydrochloride together with debutyldronedarone were detected by LC–MS analysis during process …
Number of citations: 6 www.sciencedirect.com
TS Han, GR Williams… - Clinical …, 2009 - Wiley Online Library
… The action of dronedarone and its metabolite debutyldronedarone on T 3 binding to TRα 1 and TRβ 1 has been studied. In vitro, dronedarone was shown to reduce binding of T 3 to TRα …
Number of citations: 80 onlinelibrary.wiley.com
S Kathofer, D Thomas, CA Karle - Cardiovascular Drug …, 2005 - Wiley Online Library
… Accordingly, it was investigated whether dronedarone and its metabolite debutyldronedarone inhibit T3 binding to TRα1 and TRβ1 in vitro and whether dronedarone behaves similarly …
Number of citations: 120 onlinelibrary.wiley.com
WM Wiersinga - Heart Failure Reviews, 2010 - Springer
… In vitro experiments demonstrate that debutyldronedarone (the major metabolite of … Inhibition of T3 binding to TRα1 by debutyldronedarone is competitive in nature. Treating …
Number of citations: 33 link.springer.com
DJ Cada, TL Levien, DE Baker - Hospital Pharmacy, 2009 - journals.sagepub.com
… The primary metabolite of dronedarone is debutyldronedarone. Debutyldronedarone is 3 to 10 times less potent than dronedarone, but does exhibit pharmacodynamic activity. Both …
Number of citations: 2 journals.sagepub.com
HC van Beeren, J Kwakkel, MT Ackermans… - Thyroid, 2012 - liebertpub.com
… that the major metabolite of Amio, desethylamiodarone, acts as a thyroid hormone receptor (TR) α 1 and β 1 antagonist, whereas the major metabolite of Dron debutyldronedarone acts …
Number of citations: 20 www.liebertpub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.